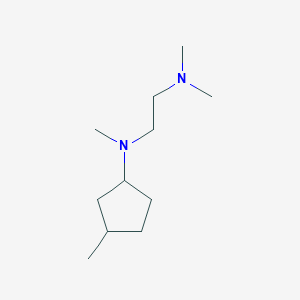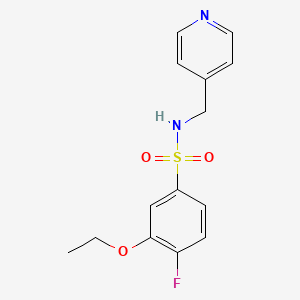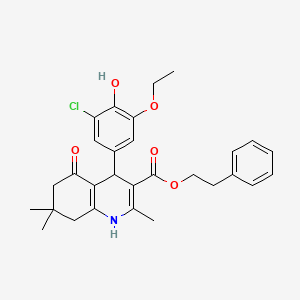
N,N,N'-trimethyl-N'-(3-methylcyclopentyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two nitrogen atoms, each bonded to three methyl groups, and one of the nitrogen atoms is further bonded to a 3-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine typically involves the alkylation of ethylenediamine with methylating agents. One common method is the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the methyl iodide, resulting in the formation of the trimethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product. Additionally, the purification of the compound is typically carried out using distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine can undergo oxidation reactions, where the nitrogen atoms are oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles and replace leaving groups in other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine is used as a ligand in coordination chemistry, where it forms complexes with metal ions
Biology: In biological research, this compound is investigated for its potential as a chelating agent, which can bind to metal ions and influence various biochemical processes. It is also explored for its antimicrobial properties.
Medicine: The compound is studied for its potential use in drug development, particularly as a building block for the synthesis of pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry: In the industrial sector, N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine is used as an intermediate in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine involves its ability to act as a nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. These lone pairs can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The compound can also form stable complexes with metal ions, which can influence various chemical and biological processes.
Molecular Targets and Pathways:
Nucleophilic Attack: The nitrogen atoms can attack electrophilic centers, leading to substitution or addition reactions.
Metal Complexation: The compound can bind to metal ions, forming stable complexes that can act as catalysts or influence biochemical pathways.
Comparison with Similar Compounds
N,N,N’-trimethylethylenediamine: Similar structure but lacks the 3-methylcyclopentyl group.
N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine: Contains a piperidine ring instead of the 3-methylcyclopentyl group.
N,N,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains pyridine rings instead of methyl groups.
Uniqueness: N,N,N’-trimethyl-N’-(3-methylcyclopentyl)ethane-1,2-diamine is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and its ability to form complexes with metal ions, making it a valuable compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-(3-methylcyclopentyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10-5-6-11(9-10)13(4)8-7-12(2)3/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSRPPQOXORJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5087144.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol](/img/structure/B5087151.png)
![N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5087156.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)
![3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)
![9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE](/img/structure/B5087199.png)

![N-[1-(1-adamantyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5087213.png)

![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)
![dimethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5087233.png)
![(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B5087240.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B5087245.png)
